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Abstract
RXDX-105 is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated

significant antitumor activity in preclinical and clinical settings. This technical guide provides an

in-depth analysis of the mechanism of action of RXDX-105, with a specific focus on its role in

the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This

document will detail the preclinical and clinical data, experimental methodologies, and the

specific molecular interactions that define the inhibitory effects of RXDX-105.

Introduction
The MAPK signaling cascade is a critical pathway that regulates a wide range of cellular

processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of

this pathway is a hallmark of many human cancers, making it a key target for therapeutic

intervention. RXDX-105 has emerged as a promising therapeutic agent due to its potent

inhibition of key kinases that drive MAPK signaling, including RET and BRAF.[1][2] This guide

will provide a comprehensive overview of the scientific data supporting the role of RXDX-105

as a MAPK pathway inhibitor.
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RXDX-105 is a small molecule inhibitor that targets multiple kinases, most notably RET and

BRAF.[1] Both RET and BRAF are upstream activators of the MAPK pathway. By inhibiting

these kinases, RXDX-105 effectively blocks the downstream signaling cascade, leading to a

reduction in cell proliferation and the induction of apoptosis in cancer cells with activating

mutations or rearrangements in these genes.[1][2]

Preclinical studies have shown that treatment with RXDX-105 leads to a significant decrease in

the phosphorylation of MEK and ERK, the core downstream components of the MAPK

pathway, in both neuroblastoma cell lines and xenograft tumors.[1][2] This demonstrates a

direct inhibitory effect on the signaling output of the pathway.
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Figure 1: RXDX-105 Inhibition of the MAPK Signaling Pathway.
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Quantitative Data Summary
The following tables summarize the key quantitative data for RXDX-105 from preclinical and

clinical studies.

Table 1: Preclinical Inhibitory Activity of RXDX-105

Target Assay Type IC50 Reference

Wild-type RET Biochemical Low to subnanomolar [3]

CCDC6-RET Biochemical Low to subnanomolar [3]

NCOA4-RET Biochemical Low to subnanomolar [3]

PRKAR1A-RET Biochemical Low to subnanomolar [3]

RET M918T Biochemical Low to subnanomolar [3]

Wild-type BRAF Cellular Less potent than RET [4]

BRAF V600E Cellular Less potent than RET [4]

VEGFR2/KDR Biochemical
~800-fold less potent

than RET
[3]

VEGFR1/FLT Biochemical
~800-fold less potent

than RET
[3]

CCDC6-RET

rearranged cell line

Cell Viability (Alamar

Blue)
0.44 µmol/L [3]

Table 2: Clinical Efficacy of RXDX-105 in RET Fusion-Positive NSCLC (Phase Ib)
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Patient Cohort
Objective
Response
Rate (ORR)

95%
Confidence
Interval

Number of
Patients (n)

Reference

All RET inhibitor-

naïve
19% 8% - 38% 6/31 [4]

KIF5B-RET

fusion
0% 0% - 17% 0/20 [5]

Non-KIF5B-RET

fusions
67% 30% - 93% 6/9 [5]

Experimental Protocols
Western Blotting for MAPK Pathway Inhibition
This protocol describes the general methodology used to assess the inhibition of RET and

downstream MAPK signaling components by RXDX-105.
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Figure 2: Western Blotting Experimental Workflow.
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Detailed Methodology:

Cell Culture and Treatment: Neuroblastoma cell lines were cultured in appropriate media.

For experiments, cells were treated with either a vehicle control or varying concentrations of

RXDX-105 for 24 hours. In some experiments, 5 µM of 13-cis-retinoic acid was co-

administered to stimulate RET phosphorylation.[6]

Cell Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein

concentration was determined using a standard protein assay.[6]

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to

a membrane. The membranes were then incubated with primary antibodies specific for

phosphorylated and total RET, ERK, and GAPDH (as a loading control).[6] Following

incubation with appropriate secondary antibodies, the protein bands were visualized and

quantified.

In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the in vivo efficacy of RXDX-105 in

mouse xenograft models.

Detailed Methodology:

Tumor Implantation: Human cancer cell lines (e.g., those with RET fusions) or patient-

derived tumor fragments are implanted subcutaneously or orthotopically into

immunocompromised mice.[3]

Treatment Administration: Once tumors reach a specified size, mice are randomized to

receive either vehicle control or RXDX-105 orally at a defined dose and schedule (e.g., 30

mg/kg twice daily).[3]

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[3]

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates

are analyzed by Western blotting to assess the inhibition of MAPK pathway signaling (e.g., p-

ERK levels).[3]
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Clinical Development and Efficacy
RXDX-105 has been evaluated in a Phase I/Ib clinical trial in patients with advanced solid

tumors, including those with RET and BRAF alterations (NCT01877811).[7][8] The

recommended Phase II dose was determined to be 275 mg taken orally once daily with food.[9]

[10]

The most common treatment-related adverse events included fatigue, diarrhea,

hypophosphatemia, and rash.[4] In a cohort of RET inhibitor-naïve patients with RET fusion-

positive non-small cell lung cancer (NSCLC), the overall objective response rate was 19%.[4]

Interestingly, a significant difference in response was observed based on the RET fusion

partner, with non-KIF5B fusions showing a much higher response rate than KIF5B fusions.[5]

Tumor regression was also observed in a patient with a BRAF V600E-mutant ovarian cancer

and a patient with a BRAF D594G-mutant NSCLC.[4]

Conclusion
RXDX-105 is a multi-kinase inhibitor that effectively targets the MAPK signaling pathway

through potent inhibition of upstream kinases such as RET and BRAF. Preclinical data robustly

demonstrate its ability to suppress downstream signaling, leading to decreased cell viability

and tumor growth.[1][2] Clinical studies have confirmed its anti-tumor activity in patients with

specific molecular alterations, particularly non-KIF5B RET fusions.[5] The detailed mechanistic

understanding and quantitative data presented in this guide underscore the therapeutic

potential of RXDX-105 and provide a solid foundation for further research and development in

targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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